Sulfathiazole

Catalog No.
S544137
CAS No.
72-14-0
M.F
C9H9N3O2S2
M. Wt
255.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfathiazole

CAS Number

72-14-0

Product Name

Sulfathiazole

IUPAC Name

4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide

Molecular Formula

C9H9N3O2S2

Molecular Weight

255.3 g/mol

InChI

InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)

InChI Key

JNMRHUJNCSQMMB-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992)
Amorphous powder. Practically insol in water /Polymer with formaldehyde/
Soly at 26 °C (mg/100 mL): water 60 (pH 6.03); alcohol 525. Sol in acetone, dil mineral acids, KOH and NaOH solns, ammonia water. Sparingly soluble in ethanol. Practically insoluble in chloroform, ether.
Slightly soluble in dimethyl sulfoxide.
In water, 373 mg/L at 25 °C

Synonyms

4-amino-N-2-thiazolyl Benzenesulfonamide, Alphadol, Benzenesulfonamide, 4 amino N 2 thiazolyl, Benzenesulfonamide, 4-amino-N-2-thiazolyl, N(1)-2-thiazolylsulfanilamide, norsulfazole, sulfathiazole, Sulfathiazole Sodium, sulfathiazole, monosodium salt

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2

The exact mass of the compound Sulfathiazole is 255.0136 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (<1 mg/ml at 70° f) (ntp, 1992)373 mg/l (at 25 °c)0.00 msoly at 26 °c (mg/100 ml): water 60 (ph 6.03); alcohol 525. sol in acetone, dil mineral acids, koh and naoh solns, ammonia water. sparingly soluble in ethanol. practically insoluble in chloroform, ether.slightly soluble in dimethyl sulfoxide.in water, 373 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757331. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Sulfathiazoles. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Antiinfectives for systemic use -> Antibiotics and chemotherapeutics for dermatological use -> Chemotherapeutics for topical use -> Sulfonamides -> Antibiotics. However, this does not mean our product can be used or applied in the same or a similar way.

Sulfathiazole is a short-acting, synthetic organosulfur compound belonging to the sulfonamide class of bacteriostatic antibiotics.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHquv7opkv0xeEz-IA6Fxf6bzpb_T2S1-MDeLyKCgahnNLvlFeqg03DgYTCgR7waaxITMdoOe3Xa0pIztLpIGFB6CxznRK7m4I3ZDn6HuOBRKGfuPogTDQQ9vhsH__Y9DaYqV_WHiHiOKBLuZDCQx4HvGw%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEW_whPJ4C0GcDE7q25cNxZB5tlQmhDUPt20NNvh5QnE6luYhi9fryO_ihWiNnv3Q7uQa9_wcZmM_zAzzGp_oMqMBgQHB6aFolxBJZ7GkNk56lSnM_coeO9rgc0He0xGXxzArMF3A%3D)] Its primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFlAzIYz6SwLfQN9zl0x92jCANRt-f71AOWlK1kzl3li94wP59c8fVmEoDhn71OuyEWzmlcIgKigZYKnK5CczJaDwjQRJ7dsYLySA7ONyYYBJvqpAw4aK_6DEwduOmlT8GGl_mAeZafy3akCZqVIP11VMQ27E7yN7836vHvSOZ0OYru5P3NASmBwvN1822pKi8_5mAdRv9hmaoXM1S3s_zvD4njwlWuCuS1txl6RsHq)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxVax_VW-vyRvmhYJgm__KfgdkItdOuot4wBAQ2awc5ZJ2UHq3kQPtpR49HYQ2I7MoHo4d9IEI3BV3-FdWbku5XsyBGuDm6G7dxXOFK2o5mmq1ls1hIhuXZzljUvj2RwAD7Q0fioVlCsm6BTtVaF4B8WGXYI9hikHWhbDg6uzJn8iskIqEJst2c-tE58P5506tOHvFoty5e_kMzzFD5WULKdcrRYC0JIenmS44nHbhOTBVZa51)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEmrxZB55gDKA6IofDyPJYsY6q09Mz61eX-TNM6IDPc33cQ0G189ZhzTM6XaWFVGMpYfqrSx_F56IpNsx8t9SNRRtwcMAFYyyrcnH6a_ZOWZww2AiiDIOEUJlghsTloCQEUsDnJqTAR5DQeSmYkg3ez4ZXb7VkUIDt1gOtxbykPAQlmUvyTvykBHLSshtSJ2ydFkViSrhuFHVZI6mYe-wcMNdokVouCpeE-xafCv-nIRtnSpX7U68ZcvCRTw7pWL4Syz6H1gB9TdcKU_ZxSjZ6P7QwYt9W-6UCuW2k10DA7H6-RCic%3D)] This targeted action makes it effective against a range of Gram-positive and Gram-negative bacteria by preventing the synthesis of necessary nucleic acids and proteins.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxVax_VW-vyRvmhYJgm__KfgdkItdOuot4wBAQ2awc5ZJ2UHq3kQPtpR49HYQ2I7MoHo4d9IEI3BV3-FdWbku5XsyBGuDm6G7dxXOFK2o5mmq1ls1hIhuXZzljUvj2RwAD7Q0fioVlCsm6BTtVaF4B8WGXYI9hikHWhbDg6uzJn8iskIqEJst2c-tE58P5506tOHvFoty5e_kMzzFD5WULKdcrRYC0JIenmS44nHbhOTBVZa51)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEzeHMDRmgMUo86Qyd8HqWH9-F5GKfs5LLXezDmftu6QmA5Cz5fHBWy8eO5ywfPKGDZJ7j-JogCLuroLtuOg9t_mIZTeuFl2A6fnCUWRDJ6sr9B-pBnQ51YbvNbZ5hbaNP65JXZUBfMMgm0QwOtrWHCs2wReGNpBKQqB5niX9W_9hZ_wpNtiMZHixmsE1-wgNldf39tDL9gIlMkEV6887cbypwZk6DAdmU%3D)] While historically used in oral and topical applications, it now serves as a critical reference compound in antimicrobial research, a precursor for novel therapeutic agents, and retains use in specific veterinary applications.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHquv7opkv0xeEz-IA6Fxf6bzpb_T2S1-MDeLyKCgahnNLvlFeqg03DgYTCgR7waaxITMdoOe3Xa0pIztLpIGFB6CxznRK7m4I3ZDn6HuOBRKGfuPogTDQQ9vhsH__Y9DaYqV_WHiHiOKBLuZDCQx4HvGw%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxVax_VW-vyRvmhYJgm__KfgdkItdOuot4wBAQ2awc5ZJ2UHq3kQPtpR49HYQ2I7MoHo4d9IEI3BV3-FdWbku5XsyBGuDm6G7dxXOFK2o5mmq1ls1hIhuXZzljUvj2RwAD7Q0fioVlCsm6BTtVaF4B8WGXYI9hikHWhbDg6uzJn8iskIqEJst2c-tE58P5506tOHvFoty5e_kMzzFD5WULKdcrRYC0JIenmS44nHbhOTBVZa51)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHdy6nEUBPNW1H8zipp2V2qJbGZJsYObXD-u_32CTNY5fCLnP17BWuujakiVCIVXfAeoWY99l7mdC_93RiUnzW1LgaKPTiOuFHpO5BWrJmhSglw04jjkJuEaHzFJSl7I4iciD8dEHe9xVZddR4T-QRkfr-6VI3UB4GP45asAKHUYGWpgNSXpY9StFRzxf6XIGu7ifMKutZilgK9E3QN5_YSU1AiH67ZwcujnrCDNm8%3D)]

Although numerous sulfonamides exist, direct substitution for Sulfathiazole is often unviable due to significant differences in physicochemical properties and biological activity profiles that directly impact formulation and efficacy. Factors such as aqueous solubility, thermal stability, and specific antibacterial potency against target strains are not interchangeable across the class.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5UWe0l7OnmThZaF0EEoYEBgNFTJWUpw05exDcG_D4SYBvE4bdQIgrOmuXoGzz9DsMx_Qb9z7Gw7R_cVa9VpO1yEErvHifam961xln_ffYK-DO0acJJqvChmZieno8y6xLNzQ7YZwiks7mG9o9IBR4)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9w-r3Bh5ZKdlmf-SsZxYJZCO6TQ2Ce0W43r5_6qO0Uvy9jn1pTPxwhyN28_-rdbzwjusL-uCfmrWqB1mOKCZNk06hePpFnGKOpocKl6nHFf9GKfMwy5Tg_4HWBy_FlVgGA2FeO2WifzkxbGc87ErZj1rIj-TW2OpdI1861WwsyFA_GQ%3D%3D)] For example, substituting Sulfathiazole with its sodium salt dramatically increases water solubility, a critical parameter for aqueous formulations.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHu5-_fAc4Z1nj_KEd-gNjQEB0DVasXEyx1UQGNVspv6_RPpH0VXTMs8kn7z7I3Ah1mfpt9aNAK0hUkSP5ho-s1RRZxhwXbIAo0iS3CXhUhYw2rMDK3PHYsvS3uqVCXJ-SCbORKKk4mh8nRREDfo2WFyGQPDThiVihzLXgK)] Furthermore, the heterocyclic thiazole ring in Sulfathiazole confers a distinct electronic and steric profile compared to the pyrimidine ring of Sulfadiazine or the isoxazole ring of Sulfamethoxazole, influencing both its antibacterial spectrum and its suitability as a precursor in coordination chemistry.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7BGx6avve8VEicBgaYBp9KicyePFYRq2JiCc0eXVH3STRjuRZM-7D3ARjym8yzILSwoOaTAr3Brfmo5i023E2sLaH3SQ6RNIdk5GZv4qEdoyHyRSPggO-aSeMZGsyE6kkYWU%3D)] These molecular-level differences translate to practical, application-specific performance that makes arbitrary substitution a high-risk decision in both research and manufacturing.

Formulation Advantage: Defined Aqueous Insolubility for Controlled Release vs. Highly Soluble Salts

Sulfathiazole is practically insoluble in water, a key attribute for applications requiring low water solubility such as certain topical formulations or controlled-release matrices.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5UWe0l7OnmThZaF0EEoYEBgNFTJWUpw05exDcG_D4SYBvE4bdQIgrOmuXoGzz9DsMx_Qb9z7Gw7R_cVa9VpO1yEErvHifam961xln_ffYK-DO0acJJqvChmZieno8y6xLNzQ7YZwiks7mG9o9IBR4)] In contrast, its sodium salt, Sulfathiazole Sodium, is highly soluble, with reported values of 50 mg/mL in water.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9w-r3Bh5ZKdlmf-SsZxYJZCO6TQ2Ce0W43r5_6qO0Uvy9jn1pTPxwhyN28_-rdbzwjusL-uCfmrWqB1mOKCZNk06hePpFnGKOpocKl6nHFf9GKfMwy5Tg_4HWBy_FlVgGA2FeO2WifzkxbGc87ErZj1rIj-TW2OpdI1861WwsyFA_GQ%3D%3D)] This represents a greater than 100-fold difference in solubility, making the choice between the free acid and the salt form a critical procurement decision based on the required solvent system and release profile.

Evidence DimensionAqueous Solubility
Target Compound DataInsoluble in water
Comparator Or BaselineSulfathiazole Sodium: 50 mg/mL in H2O
Quantified Difference>100x lower solubility than its sodium salt
ConditionsStandard room temperature and pressure.

This solubility difference is a primary decision driver for formulation development, dictating whether the compound is suitable for aqueous solutions (salt form) or suspensions and solid dispersions (free acid form).

Thermal Stability: Differentiated Thermal Behavior Among Polymorphs and In-Class Comparators

Sulfathiazole exhibits complex polymorphism, with at least five known forms, each possessing a unique thermal profile. The most stable form at high temperatures, Form I, melts at approximately 202 °C (475 K).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5UWe0l7OnmThZaF0EEoYEBgNFTJWUpw05exDcG_D4SYBvE4bdQIgrOmuXoGzz9DsMx_Qb9z7Gw7R_cVa9VpO1yEErvHifam961xln_ffYK-DO0acJJqvChmZieno8y6xLNzQ7YZwiks7mG9o9IBR4)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9w-r3Bh5ZKdlmf-SsZxYJZCO6TQ2Ce0W43r5_6qO0Uvy9jn1pTPxwhyN28_-rdbzwjusL-uCfmrWqB1mOKCZNk06hePpFnGKOpocKl6nHFf9GKfMwy5Tg_4HWBy_FlVgGA2FeO2WifzkxbGc87ErZj1rIj-TW2OpdI1861WwsyFA_GQ%3D%3D)] In contrast, other polymorphs like Form III melt at a lower temperature of 174–175 °C before converting to Form I.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHu5-_fAc4Z1nj_KEd-gNjQEB0DVasXEyx1UQGNVspv6_RPpH0VXTMs8kn7z7I3Ah1mfpt9aNAK0hUkSP5ho-s1RRZxhwXbIAo0iS3CXhUhYw2rMDK3PHYsvS3uqVCXJ-SCbORKKk4mh8nRREDfo2WFyGQPDThiVihzLXgK)] This behavior is distinct from Sulfadiazine, which melts at a significantly higher temperature range of 252-256 °C. This difference in thermal stability is critical for manufacturing processes involving heat, such as melt extrusion or drying, where selecting the correct polymorph of Sulfathiazole or choosing it over a more stable analog like Sulfadiazine is essential to prevent unintended phase transitions or degradation.

Evidence DimensionMelting Point
Target Compound DataForm I: ~202 °C; Form III: 174-175 °C
Comparator Or BaselineSulfadiazine: 252-256 °C
Quantified DifferenceSulfathiazole Form I melts ~50 °C lower than Sulfadiazine.
ConditionsAs measured by Differential Scanning Calorimetry (DSC).

For thermal processing applications, Sulfathiazole's lower melting point compared to Sulfadiazine can reduce energy costs and thermal stress on other formulation components, while awareness of its polymorphic transitions is crucial for ensuring product consistency.

Precursor Suitability: Versatile Scaffold for Synthesis of Novel Derivatives

The chemical scaffold of Sulfathiazole serves as a versatile precursor for synthesizing derivatives with enhanced or novel biological activities.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5UWe0l7OnmThZaF0EEoYEBgNFTJWUpw05exDcG_D4SYBvE4bdQIgrOmuXoGzz9DsMx_Qb9z7Gw7R_cVa9VpO1yEErvHifam961xln_ffYK-DO0acJJqvChmZieno8y6xLNzQ7YZwiks7mG9o9IBR4)] For example, a synthesized N-tosylthiazol-2-amine derivative of Sulfathiazole (compound 11a) demonstrated potent radical scavenging activity with an IC50 of 1.655 µg/mL, comparable to the ascorbic acid standard (IC50 = 1.526 µg/mL).[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9w-r3Bh5ZKdlmf-SsZxYJZCO6TQ2Ce0W43r5_6qO0Uvy9jn1pTPxwhyN28_-rdbzwjusL-uCfmrWqB1mOKCZNk06hePpFnGKOpocKl6nHFf9GKfMwy5Tg_4HWBy_FlVgGA2FeO2WifzkxbGc87ErZj1rIj-TW2OpdI1861WwsyFA_GQ%3D%3D)] The same derivative showed significant antibacterial activity against E. coli.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9w-r3Bh5ZKdlmf-SsZxYJZCO6TQ2Ce0W43r5_6qO0Uvy9jn1pTPxwhyN28_-rdbzwjusL-uCfmrWqB1mOKCZNk06hePpFnGKOpocKl6nHFf9GKfMwy5Tg_4HWBy_FlVgGA2FeO2WifzkxbGc87ErZj1rIj-TW2OpdI1861WwsyFA_GQ%3D%3D)] The amenability of Sulfathiazole's primary amino group to form Schiff bases allows for the systematic modification of the molecule, a feature actively exploited in medicinal chemistry to develop new anticancer and antibacterial agents.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5UWe0l7OnmThZaF0EEoYEBgNFTJWUpw05exDcG_D4SYBvE4bdQIgrOmuXoGzz9DsMx_Qb9z7Gw7R_cVa9VpO1yEErvHifam961xln_ffYK-DO0acJJqvChmZieno8y6xLNzQ7YZwiks7mG9o9IBR4)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHu5-_fAc4Z1nj_KEd-gNjQEB0DVasXEyx1UQGNVspv6_RPpH0VXTMs8kn7z7I3Ah1mfpt9aNAK0hUkSP5ho-s1RRZxhwXbIAo0iS3CXhUhYw2rMDK3PHYsvS3uqVCXJ-SCbORKKk4mh8nRREDfo2WFyGQPDThiVihzLXgK)]

Evidence DimensionAntioxidant Activity (DPPH Radical Scavenging)
Target Compound DataSulfathiazole Derivative (11a): IC50 = 1.655 µg/mL
Comparator Or BaselineAscorbic Acid (Standard): IC50 = 1.526 µg/mL
Quantified DifferenceActivity is comparable to the ascorbic acid standard
ConditionsIn vitro DPPH radical scavenging assay.

For researchers in drug discovery, Sulfathiazole is a procurement choice not just for its intrinsic activity but as a readily available, cost-effective, and synthetically flexible starting material for building libraries of novel compounds.

Development of Non-Aqueous or Solid-State Formulations

Based on its pronounced insolubility in water, Sulfathiazole is the appropriate choice over its sodium salt for developing suspensions, ointments, powders, or solid dispersions where minimal aqueous dissolution is required for stability or controlled release kinetics.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5UWe0l7OnmThZaF0EEoYEBgNFTJWUpw05exDcG_D4SYBvE4bdQIgrOmuXoGzz9DsMx_Qb9z7Gw7R_cVa9VpO1yEErvHifam961xln_ffYK-DO0acJJqvChmZieno8y6xLNzQ7YZwiks7mG9o9IBR4)]

Starting Material for Medicinal Chemistry and Novel Compound Synthesis

The well-defined reactivity of Sulfathiazole's scaffold makes it a preferred precursor for synthetic chemistry programs. It is particularly suitable for creating libraries of Schiff bases and other derivatives aimed at discovering new agents with enhanced antibacterial, antioxidant, or anticancer properties.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9w-r3Bh5ZKdlmf-SsZxYJZCO6TQ2Ce0W43r5_6qO0Uvy9jn1pTPxwhyN28_-rdbzwjusL-uCfmrWqB1mOKCZNk06hePpFnGKOpocKl6nHFf9GKfMwy5Tg_4HWBy_FlVgGA2FeO2WifzkxbGc87ErZj1rIj-TW2OpdI1861WwsyFA_GQ%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHu5-_fAc4Z1nj_KEd-gNjQEB0DVasXEyx1UQGNVspv6_RPpH0VXTMs8kn7z7I3Ah1mfpt9aNAK0hUkSP5ho-s1RRZxhwXbIAo0iS3CXhUhYw2rMDK3PHYsvS3uqVCXJ-SCbORKKk4mh8nRREDfo2WFyGQPDThiVihzLXgK)]

Manufacturing Processes Requiring Lower Melt Temperatures

In processes like hot-melt extrusion, Sulfathiazole's lower melting point compared to other sulfonamides like Sulfadiazine can be a distinct advantage.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7BGx6avve8VEicBgaYBp9KicyePFYRq2JiCc0eXVH3STRjuRZM-7D3ARjym8yzILSwoOaTAr3Brfmo5i023E2sLaH3SQ6RNIdk5GZv4qEdoyHyRSPggO-aSeMZGsyE6kkYWU%3D)] This allows for processing at lower temperatures, potentially reducing energy consumption and preserving the stability of other thermally sensitive components in a formulation.

Reference Standard in Antimicrobial Susceptibility Testing

As a historically significant sulfonamide with a well-documented (though now often resisted) spectrum of activity, Sulfathiazole serves as a valuable reference standard in antimicrobial research and for calibrating susceptibility tests against Gram-positive and Gram-negative organisms.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHquv7opkv0xeEz-IA6Fxf6bzpb_T2S1-MDeLyKCgahnNLvlFeqg03DgYTCgR7waaxITMdoOe3Xa0pIztLpIGFB6CxznRK7m4I3ZDn6HuOBRKGfuPogTDQQ9vhsH__Y9DaYqV_WHiHiOKBLuZDCQx4HvGw%3D)]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Sulfathiazole is a white crystalline powder. Is dimorphous: form I is consists of prismatic rods and form II of six-sided plates and prisms. Insoluble in water and soluble in dil aqueous acid and aqueous base.
White solid; [HSDB]
Solid

Color/Form

Brown plates, rods or powder from 45% alcohol
Yellowish-white prismatic rods and six sided plates and prisms

XLogP3

0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

255.01361889 Da

Monoisotopic Mass

255.01361889 Da

Heavy Atom Count

16

LogP

0.05
0.05 (LogP)
log Kow = 0.05
0.05

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen and sulfur oxides/.

Appearance

White to off-white crystalline powder.

Melting Point

396.5 °F (Form I); 347 °F (Form II) (NTP, 1992)
175 °C (form a); 202 °C (form b)
189 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y7FKS2XWQH

Related CAS

144-74-1 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 209 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 209 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 204 of 209 companies with hazard statement code(s):;
H315 (99.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sulfathiazole is effective against a wide range of gram positive and gram negative pathogenic microorganisms. Although no longer used in humans, it is used in cattle.

Therapeutic Uses

Anti-Infective Agents /SRP: Antibacterial/
The US FDA announced on May 31, 1979, that its Anti-infective and Topical Drugs Advisory Committee and Fertility and Maternal health Advisory Committee, as well as other studies, had concluded there was no adequate evidence that the then-available vaginal sulfonamides formulations were effective either for the treatment of vulvovaginitis caused by Candida albicans, trichomonas vaginalis, or Gardnerella vaginalis (Hemophilus vaginalis) or for relief of the symptoms of these conditions. /Sulfonamides/
In the opinion of USP medical experts, triple sulfa vaginal preparations are not effective for any indication, including vulvovaginitis caused by Gardnerella vaginalis and use as a deodorant in saprophytic infections following radiation therapy. Also, USP medical experts do not recommend the use of vaginal sulfonamides, including the reformulated single-entry preparations, for the treatment of fungal infections of the vagina. /Sulfonamides/
MEDICATION (VET): Antibacterial
For more Therapeutic Uses (Complete) data for SULFATHIAZOLE (8 total), please visit the HSDB record page.

Pharmacology

Sulfathiazole is a short-acting sulfonamide antibiotic. Its use has been largely replaced with less toxic alternatives but is still used in combination with sulfacetamide and sulfabenzamide for the treatment of vaginal infections and for disinfecting home aquariums.

MeSH Pharmacological Classification

Anti-Infective Agents

ATC Code

D06BA02
D - Dermatologicals
D06 - Antibiotics and chemotherapeutics for dermatological use
D06B - Chemotherapeutics for topical use
D06BA - Sulfonamides
D06BA02 - Sulfathiazole
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01E - Sulfonamides and trimethoprim
J01EB - Short-acting sulfonamides
J01EB07 - Sulfathiazole

Mechanism of Action

Sulfonamides are usually bacteriostatic in action. Sulfonamides interfere with the utilization of p-aminobenzoic acid (PABA) in the biosynthesis of tetrahydrofolic acid (the reduced form of folic acid) cofactors in susceptible bacteria. Sulfonamides are structural analogs of PABA and appear to interfere with PABA utilization by competitively inhibiting the enzyme dihydropteroate synthase, which catalyzes the formation of dihydropteroic acid (a precursor of tetrahydrofolic acid) from PABA and pteridine; however, other mechanism(s) affecting the biosynthetic pathway also may be involved. Compounds such as pyrimethamine and trimethoprim, which block later stages in the synthesis of folic acid, act synergistically with sulfonamides. Only microorganisms that synthesize their own folic acid are inhibited by sulfonamides; animal cells and bacteria which are capable of utilizing folic acid precursors or preformed folic acid are not affected by these drugs. The antibacterial activity of the sulfonamides is reportedly decreased in the presence of blood or purulent body exudates. /Sulfonamides/
The sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit an enzymatic step (dihydropterate synthetase) during which PABA is incorporated into the synthesis of dihydrofolic acid (folic acid). Because dihydrofolate synthesis is reduced, the levels of tetrahydrofolate (folinic acid) formed from dihydrofolate diminish. Tetrahydrofolate is an essential component of the coenzymes responsible for single carbon metabolism in cells. Acting as antimetabolites to PABA, sulfonamides eventually block, in a complex fashion, several enzymes. These enzymes include those needed for the biogenesis of purine bases; for the transfer of desoxyuridine to thymidine; and for the biosynthesis of methionine, glycine, and formylmethionyl-transfer-RNA. This results in suppression of protein synthesis, impairment of metabolic processes, and inhibition of growth and multiplication of those organisms that cannot use preformed folate. The effect is bacteriostatic, although a bactericidal action is evident at the high concentrations that may be found in urine.

Vapor Pressure

4.22X10-8 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

72-14-0

Absorption Distribution and Excretion

Individual sulfonamides differ markedly in their absorption, distribution, and elimination. With the exception of sulfapyrimidine and sulfasalazine, which are only slightly absorbed, sulfonamides are generally well absorbed from the GI tract. Approximately 70-90% of an oral dose of the absorbable sulfonamides is reportedly absorbed from the small intestine; small amounts may also be absorbed from the stomach. Sulfamethizole and sulfisoxazole (no longer commercially available in the US) are absorbed rapidly; peak blood concentrations are usually obtained within 2-4 hours. Sulfadiazine and sulfapyridine are absorbed at a slower rate with peak blood concentrations occurring within 3-7 hours. Administration of oral sulfonamides with food appears to delay, but not reduce, absorption of the drugs. /Sulfonamides/
Absorption of sulfonamides from the vagina, respiratory tract, or abraded skin is variable and unreliable; however, enough drug may be absorbed to induce sensitization or toxicity. /Sulfonamides/
Although only free (unmetabolized and unbound) sulfonamides are microbiologically active, blood concentrations are often determined on the basis of total sulfonamide concentration. Generally, sulfonamide plasma concentrations are approximately twice the blood concentrations. Wide variations in blood concentrations have been reported in different individuals receiving identical doses of the same sulfonamide. Blood total sulfonamide concentrations of 12-15 mg/dL have been reported to be optimal; blood concentrations greater than 20 mg/dL have been associated with an increased incidence of adverse reactions. /Sulfonamides/
Absorbable sulfonamides are widely distributed in the body. Although most sulfonamides appear to cross cell membranes, sulfisoxazole appears to be distributed only in extracellular fluid. Sulfonamides may appear in pleural, peritoneal, synovial, amniotic, prostatic, and seminal vesicular fluid, and aqueous humor. Concentrations of some sulfonamides in the CSF may reach 35-80% of blood concentrations. Small amounts of sulfonamides are also distributed into sweat, tears, saliva, and bile. /Sulfonamides/
For more Absorption, Distribution and Excretion (Complete) data for SULFATHIAZOLE (16 total), please visit the HSDB record page.

Metabolism Metabolites

Metabolism of sulfonamide drugs in animals includes conjugation at the N4-position (acetyl, sulfate, glucuronic acid, and glucose), conjugation at the N1-position (sulfate and glucuronic acid), removal of the p-amino group (formation of the desamino metabolite), ring hydroxylation, and conjugation of the ring hydroxylation products. Dietary nitrite enhances the production of the desamino metabolite of sulfathiazole. The intermediate leading to the desamino metabolite of sulfamethazine is weakly mutagenic in the Ames test (Nelson et al., 1987; Paulson et al., 1987).
Although the liver is the major site of metabolism, sulfonamides may also be metabolized in other body tissues. Most sulfonamides are metabolized mainly by N4-acetylation. The degree of acetylation, which is a function of time, varies from less than 5% for sulfamethizole to up to 40% for sulfadiazine. The N4-acetyl metabolites, which do not possess antibacterial activity, have greater affinity for plasma albumin than does the nonacetylated drug and are usually less soluble than the parent sulfonamide, particularly in acidic urine. Like acetyl derivatives, glucuronide derivatives do not possess antibacterial activity; however, glucuronide derivatives are water soluble, appear to resemble the nonacetylated sulfonamide in plasma binding capacity, and have not been associated with adverse effects. /Sulfonamides/
Metabolism of sulfonamide drugs in animals includes conjugation at the N4-position (acetyl, sulfate, glucuronic acid, and glucose), conjugation at the N1-position (sulfate and glucuronic acid), removal of the p-amino group (formation of the desamino metabolite), ring hydroxylation, and conjugation of the ring hydroxylation products. Dietary nitrite enhances the production of the desamino metabolite of sulfathiazole.
Sulfathiazole...is one of the short-acting sulfonamides & in man is excreted in urine as unchanged sulfathiazole (63% of dose), N4-acetylsulfathiazole (29%), sulfathiazole-N4-glucuronide (0.8%), sulfathiazole-N4-sulfate (0.5%) & sulfathiazole-N1-glucuronide (3.8%).
Deposition kinetics, metabolism and urinary excretion of sulfathiazole were investigated in German black head sheep following single oral administration (100 mg/kg). Kinetic evaluation of plasma levels was performed using a two-compartment best fit model. Sulfathiazole is significantly metabolized to N4-acetyl metabolite in the rumen fluid. The drug is very poorly absorbed since the minimum effective concentration in plasma was not attained at any time following oral administration. The prolonged elimination half-life in sheep may be due to a low rate of drug absorption from the rumen and gastro-intestinal tract. Sulfathiazole was mainly excreted in the urine as free drug and N4-acetyl metabolite.
For more Metabolism/Metabolites (Complete) data for SULFATHIAZOLE (6 total), please visit the HSDB record page.

Associated Chemicals

Sulfathiazole, sodium salt;144-74-1

Wikipedia

Sulfathiazole

Drug Warnings

The number of conditions for which the sulfonamides are therapeutically useful and constitute drugs of first choice has been reduced sharply by the development of more effective antimicrobial agents and by the gradual increase in the resistance of a number of bacterial species to this class of drugs. /Sulfonamides/
Many of the adverse effects that have been attributed to the sulfonamides appear to be hypersensitivity reactions. The incidence of hypersensitivity reactions appears to increase with increased sulfonamide dosage. Although cross-sensitization has been reported to occur between the various anti-infective sulfonamides, some diuretics such as acetazolamide and the thiazides, some goitrogens, and sulfonylurea antidiabetic agents, the association between hypersensitivity to sulfonamide anti-infectives and subsequent sensitivity reactions to non-anti-infective sulfonamides (e.g., thiazides, sulfonylurea antidiabetic agents, furosemide, dapsone, probenecid) appears to result from a predisposition to allergic reactions in general rather than to cross-sensitivity to the sulfa moiety per se. /Sulfonamides/
Various dermatologic reactions, including rash, pruritus, urticaria, erythema nodosum, erythema multiforme (Stevens-Johnson syndrome), Lyell's syndrome (may be associated with corneal damage), Behcet's syndrome, toxic epidermal necrolysis, and exfoliative dermatitis, have been reported in patients receiving sulfonamides. Because photosensitivity may also occur, patients should be cautioned against exposure to UV light or prolonged exposure to sunlight. A relatively high proportion of fatalities has occurred as a result of the Stevens-Johnson syndrome, especially in children. Although long-acting sulfonamides (which are no longer commercially available) have been associated most often with the Stevens-Johnson syndrome, other sulfonamides also have been reported to cause this reaction. The physician should be alert to the signs, including high fever, severe headache, stomatitis, conjunctivitis, rhinitis, urethritis, and balanitis, which may precede the onset of the cutaneous lesions of the Stevens-Johnson syndrome. If a rash develops during therapy, the sulfonamide should be discontinued at once. In rare instances, a skin rash may precede a more serious reaction such as Stevens-Johnson syndrome, toxic epidermal necrolysis, hepatic necrosis, and/or serious blood disorders. /Sulfonamides/
Fever, which may develop 7-10 days after the initial sulfonamide dose, is a common adverse effect of sulfonamide therapy. Serum sickness syndrome or serum sickness-like reactions (e.g., fever, chills, rigors, flushing, joint pain, urticarial eruptions, conjunctivitis, bronchospasm, leukopenia), have been reported; rarely, anaphylactoid reactions and anaphylaxis may occur. Lupus erythematosus-like syndrome, disseminated lupus erythematosus, angioedema, vasculitis, vascular lesions including periarteritis nodosa and arteritis, cough, shortness of breath, chills, pulmonary infiltrates, pneumonitis (which may be associated with eosinophilia), fibrosing alveolitis, pleuritis, pericarditis with or without tamponade, allergic myocarditis, hepatitis, hepatic necrosis with or without immune complexes, parapsoriasis varioliformis acuta, alopecia, conjunctival and scleral injection, periorbital edema, and arthralgia have also been reported. /Sulfonamides/
For more Drug Warnings (Complete) data for SULFATHIAZOLE (23 total), please visit the HSDB record page.

Biological Half Life

Sulfonamides are generally classified as short-acting, intermediate-acting, or long-acting depending on the rate at which they are absorbed and eliminated. Sulfamethizole, sulfasalazine, and sulfisoxazole are generally considered to be short-acting sulfonamides and reportedly have plasma half-lives of about 4-8 hours. Sulfadiazine and sulfapyridine are generally considered to be intermediate-acting sulfonamides and reportedly have plasma half-lives of about 7-17 hours. /Sulfonamides/
The plasma, urine, and tissue sulfathiazole concentrations were determined at various times following intravenous administration to 12 sheep. The plasma and urine data were consistent with a one-compartment pharmacokinetic model, with an elimination half-life of 1.1 hr...

Use Classification

Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes
Pharmaceuticals
Pharmaceuticals -> Antiinfectives for systemic use -> Antibiotics and chemotherapeutics for dermatological use -> Chemotherapeutics for topical use -> Sulfonamides -> Antibiotics

Methods of Manufacturing

SULFATHIAZOLE MAY BE SYNTHESIZED...BY CONDENSING HALOGENOKETONES, ALDEHYDES, OR ESTERS WITH N(4)-ACETYLSULFANILYLTHIOUREAS.

General Manufacturing Information

Benzenesulfonamide, 4-amino-N-2-thiazolyl-: ACTIVE
SHIGELLA & E COLI ISOLATED SIMULTANEOUSLY FROM DYSENTERY PATIENT SHOWED HIGH RESISTANCE TO SULFATHIAZOLE.
FORMS A SOLUBLE SODIUM SALT /MONOSODIUM 2-SULFANILAMIDOTHIAZOLE; SOLUBLE SULFATHIAZOLE/.
...among the most widely used antibacterial agents in veterinary medicine, chiefly because of low cost and relative efficacy in some common bacterial diseases /Sulfonamides/

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY WAS USED FOR THE SEPARATION OF A SERIES OF SULFONAMIDES.
SULFATHIAZOLE WAS CONVERTED TO THE DIAZONIUM SALT, COUPLED WITH 8-HYDROXYQUINOLINE-5-SULFONIC ACID, & ASSAYED SPECTROPHOTOMETRICALLY @ 530 NM.
GAS-LIQUID CHROMATOGRAPHIC DETERMINATION OF SULFATHIAZOLE, SULFAMERAZINE, SULFAMETHAZINE, & SULFAQUINOXALINE IN FINISHED FEEDS AT LEVELS FROM 0.002-0.05%.
Analyte: sulfathiazole; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for SULFATHIAZOLE (28 total), please visit the HSDB record page.

Clinical Laboratory Methods

HPLC METHOD FOR THE SEPARATION & QUANTITATIVE DETERMINATION OF SULFATHIAZOLE IN PURE SOLN AS WELL AS IN CATTLE URINE.
A SIMPLE HIGH-PRESSURE LIQ CHROMATOGRAPHY FOR THE DETECTION OF SULFATHIAZOLE IN PLASMA & URINE.
GAS-LIQUID CHROMATOGRAPHY AND SPECTROPHOTOMETRY WERE USED FOR THE DETERMINATION OF FIVE SULFONAMIDES. SULFATHIAZOLE WAS RECOVERED FROM LIVER, KIDNEY & MUSCLE AT LEVEL OF 0.1 PPM.
Analyte: sulfathiazole; matrix: milk; procedure: capillary zone electrophoresis with ultraviolet detection at 214 and 254 nm
For more Clinical Laboratory Methods (Complete) data for SULFATHIAZOLE (17 total), please visit the HSDB record page.

Storage Conditions

Solutions of the sodium salts of most sulfonamides are strongly basic and deteriorate rapidly. Most sulfonamides slowly darken on exposure to light and should be stored in tight, light-resistant containers. /Sulfonamides/

Interactions

Since salicylates and other nonsteroidal anti-inflammatory agents (e.g., fenoprofen, indomethacin, meclofenamate) are highly protein bound, these drugs theoretically could be displaced from binding sites by sulfonamides, or could displace sulfonamides from binding sites. Although no clinically important drug interactions have been reported, patients receiving sulfonamides concomitantly with nonsteroidal anti-inflammatory agents should be observed for adverse effects. /Sulfonamides/
Because...sulfathiazole may form insoluble precipitates with formaldehyde in the urine, their concomitant administration with methenamine compounds (eg, methenamine mandelate [mandelamine]) should be avoided.
The most important interactions of the sulfonamides involve those with the oral anticoagulants, the sulfonylurea hypoglycemic agents, and the hydantoin anticonvulsants. In each case, sulfonamides can potentiate the effects of the other drug by mechanisms that appear to involve primarily inhibition of metabolism and, possibly, displacement from albumin. Dosage adjustment may be necessary when a sulfonamide is given concurrently. /Sulfonamides/
Antacids tend to inhibit the GI absorption of sulfonamides. /Sulfonamides/
For more Interactions (Complete) data for SULFATHIAZOLE (7 total), please visit the HSDB record page.

Stability Shelf Life

The stability of sulfamethazine (sulfadimidine) sulfathiazole, sulfameter (sulfamethoxydiazine), and sulfacetamide during acid hydrolysis in one mol/L of hydrochloric acid under increased temperature was examined using high pressure liquid chromatography. Kinetic characteristics of the process of decomposition were calculated from the found values of the concentration of undecomposed sulfonamide in relation to time. The calculated values of activation energy for the individual sulfonamides are given. The paper stresses the illustrativeness of HPLC in the examination of decomposition products.

Dates

Last modified: 08-15-2023

Parameters affecting LED photoreactor efficiency in a heterogeneous photo-Fenton process using iron mining residue as catalyst

Hernán Dario Rojas-Mantilla, Saidy Cristina Ayala-Durán, Raquel Fernandes Pupo Nogueira
PMID: 31318311   DOI: 10.1080/10934529.2019.1640579

Abstract

In this article, a light-emitting diode (LED)-based photoreactor was designed and evaluated for degradation of the antibiotic sulfathiazole (STZ), using heterogeneous photo-Fenton process with an iron ore residue as catalyst. The effects of the type of magnetic stirrer bar, use of baffles, rotation speed, and type and intensity of irradiation source were evaluated. The results showed that the degradation of STZ was strongly influenced by rotation speed (1100 rpm) and that the use of an octagonal stirrer bar favoured high dispersion and greater contact of the catalyst with the reaction medium. Although the presence of baffles had little influence on STZ degradation, their use enabled good dispersion of the catalyst (due to axial flow) and eliminated the vortex formed at high stirring speeds. It was found that the iron mining residue could be activated by UV LEDs, visible light LEDs, and black light irradiation, with similar degradation efficiencies achieved. Using the LEDs, STZ concentrations below the detection limit were obtained after 40 min, with power consumption 38-fold (UV LEDs) and 22-fold (visible light LEDs) lower than required for black light irradiation. The results demonstrated the advantages of the use of LED devices as irradiation systems in heterogeneous photo-Fenton processes.


Nitrogen-doped porous carbon encapsulating iron nanoparticles for enhanced sulfathiazole removal via peroxymonosulfate activation

Likun Chen, Yifei Huang, Manli Zhou, Kewen Xing, Weiyang Lv, Wentao Wang, Haixiang Chen, Yuyuan Yao
PMID: 32113094   DOI: 10.1016/j.chemosphere.2020.126300

Abstract

Developing novel catalyst with both high efficiency and stability presents an enticing prospect for peroxymonosulfate (PMS) activation. In this paper, nitrogen-doped porous carbon encapsulating iron nanoparticles (CN-Fe) was fabricated by a facile carbothermal reduction process using polyaniline (PANI) and α-Fe
O
as the precursors. The stubborn antibiotics, sulfathiazole (STZ), was employed as a target pollutant, demonstrating that CN-Fe coupled with PMS could achieve 96% removal efficiency and even 57% mineralization rate of STZ within 40 min. More importantly, the rate constant of CN-Fe was calculated to be 0.07665 min
, which was 6 times higher than that of the commercial α-Fe
O
catalyst. Furthermore, CN-Fe also presented a favorable catalytic performance for removing other organic pollutants including phenolic compounds and organic dyes. Interestingly, the catalytic activity of the used CN-Fe catalyst could be regenerated after thermal treatment (600 °C) and the as-synthesized CN-Fe catalyst exhibited excellent long-term stability with almost no loss of activity after storage for three months. The catalytic mechanism in the CN-Fe/PMS system was elucidated by electron paramagnetic resonance (EPR), linear sweep voltammetry (LSV), radical and electron trapping tests, which confirmed that sulfate radicals (SO
), hydroxyl radicals (OH), superoxide radicals (O
) and singlet oxygen (
O
) were generated in the oxidation process with the assistance of electron transfer between PMS and catalyst. To our knowledge, this was the first attempt for the application of PANI-derived CN-Fe hybrid materials as PMS activators and the findings would provide a simple and promising strategy to fabricate highly efficient and environment-benign catalysts for wastewater remediation.


Hair removal and bioavailability of chemicals: Effect of physicochemical properties of drugs and surfactants on skin permeation ex vivo

Astrid Pany, Victoria Klang, Caroline Peinhopf, Angela Zecevic, Johanna Ruthofer, Claudia Valenta
PMID: 31255775   DOI: 10.1016/j.ijpharm.2019.118477

Abstract

Cosmetic hair removal procedures are everyday routines in our society. However, it is unclear if such routines lead to increased uptake of applied substances such as drugs or formulation compounds, potentially resulting in skin irritation or sensitization. The aim of this study was to elucidate the effect of common depilation and epilation methods on skin penetration of two surfactants and four model drugs of different physicochemical properties using the porcine ear model. It should be elucidated whether the substances' skin penetration behavior would be affected by hair removal procedures and if potential effects would be related to their polarity. Confocal Raman spectroscopy revealed no effect of hair removal on total penetration depths of SDS and sulfathiazole. Significantly higher relative penetrated amounts within 0-6 µm of stratum corneum depth were found for SDS after dry shaving, depilatory cream and waxing and for sulfathiazole after all depilation methods and partly after epilation. ATR-FTIR spectroscopy revealed no effect of hair removal on the penetration depth of lecithin LPC80, but higher relative amounts at the skin surface after wet shaving and electric epilation. Diffusion cell experiments using a lecithin-based microemulsion as carrier system for fluconazole, fludrocortisone acetate and flufenamic acid showed higher cumulative amounts, higher drug fluxes and shorter lag times for the more lipophilic drugs for some of the methods, but only shorter lag times in some cases for fluconazole. In summary, the observed effects appeared to depend on drug polarity and experimental setup.


Waste-wood-derived biochar cathode and its application in electro-Fenton for sulfathiazole treatment at alkaline pH with pyrophosphate electrolyte

Fengxia Deng, Hugo Olvera-Vargas, Orlando Garcia-Rodriguez, Yingshi Zhu, Jizhou Jiang, Shan Qiu, Jixian Yang
PMID: 31170573   DOI: 10.1016/j.jhazmat.2019.05.077

Abstract

For the first time, a biomass-derived porous carbon cathode (WDC) was fabricated via a facile one-step pyrolysis of recovered wood-waste without any post-treatment. The WDC along with pyrophosphate (PP) as electrolyte were used in electro-Fenton (EF) at pH 8 for sulfathiazole (STZ) treatment. The H
O
accumulation capacity of WDC was optimized via the following parameters: pyrolysis temperature, applied current and electrolyte. Results showed that the WDC cathode prepared at 900 °C achieved the highest H
O
accumulation (13.80 mg L
in 3 h) due to its larger electroactive surface area (28.81 cm
). Interestingly, it was found that PP decreased the decomposition rate of H
O
in solution as compared to conventional electrolyte, which resulted in higher H
O
accumulation. PP allowed operating EF at pH of 8 due to the formation of Fe
-PP complexes in solution. Moreover, Fe
-PP was able to activate oxygen to produce OH. In this way, the degradation of STZ took place through four main pathways: 1) via OH from the Fe
-PP complex, 2) via OH from EF reactions, 3) via surface OH at the boron doped diamond electrode (BDD) and 4) via SO
- from BDD activation. Finally, microtox tests revealed that some toxic intermediates were generated during WDC/BDD/PP EF treatment, but they were removed at the end of the process.


Penetration monitoring of drugs and additives by ATR-FTIR spectroscopy/tape stripping and confocal Raman spectroscopy - A comparative study

Lisa Binder, Eva Maria Kulovits, Romana Petz, Johanna Ruthofer, Dieter Baurecht, Victoria Klang, Claudia Valenta
PMID: 29981829   DOI: 10.1016/j.ejpb.2018.07.007

Abstract

Vibrational spectroscopy is a useful tool for analysis of skin properties and to confirm the penetration of drugs and other formulation compounds into the skin. In particular, attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy and confocal Raman spectroscopy (CRS) have been optimised for skin analysis. Despite an impressive amount of data on these techniques, a comparative methodological assessment for skin penetration monitoring of model substances is still amiss. Thus, in vitro skin penetration studies were conducted in parallel using the same porcine material and four model substances, namely sodium laureth sulfate (SLES), sodium dodecyl sulfate (SDS), sulfathiazole sodium (STZ) and dimethyl sulfoxide (DMSO). ATR-FTIR spectroscopy in combination with tape stripping and CRS were employed to evaluate the skin penetration of the applied substances. In addition, the skin hydration status or change in skin hydration after application was investigated. The results show that both methods provide valuable information on the skin penetration potential of applied substances. The penetration profiles determined by CRS or ATR-FTIR/tape stripping were comparable for all substances; a slow decrease in relative substance concentration was visible from the skin surface inwards within the stratum corneum (SC). In general, deeper penetration into the SC was observed with CRS, which may be related to the depth resolution of the employed device. However, when related to the respective total SC thickness of each experiment, the penetration depths determined by parallel CRS and ATR-FTIR analysis were in good agreement for all model substances. The observed order of the penetration depth was DMSO > SDS > SLES > STZ with both techniques. A decrease of the relative concentration to 10% of the maximum value was found approximately between 34 and 89% of total SC thickness. Summarising these findings, advantages and drawbacks of the two techniques for in vitro skin penetration studies are discussed.


Removal of Sulfamethoxazole, Sulfathiazole and Sulfamethazine in their Mixed Solution by UV/H

Guangcan Zhu, Qi Sun, Chuya Wang, Zhonglian Yang, Qi Xue
PMID: 31117187   DOI: 10.3390/ijerph16101797

Abstract

Sulfamethoxazole (SMZ), sulfathiazole (STZ) and sulfamethazine (SMT) are typical sulfonamides, which are widespread in aqueous environments and have aroused great concern in recent years. In this study, the photochemical oxidation of SMZ, STZ and SMT in their mixed solution using UV/H
O
process was innovatively investigated. The result showed that the sulfonamides could be completely decomposed in the UV/H
O
system, and each contaminant in the co-existence system fitted the pseudo-first-order kinetic model. The removal of sulfonamides was influenced by the initial concentration of the mixed solution, the intensity of UV light irradiation, the dosage of H
O
and the initial pH of the solution. The increase of UV light intensity and H
O
dosage substantially enhanced the decomposition efficiency, while a higher initial concentration of mixed solution heavily suppressed the decomposition rate. The decomposition of SMZ and SMT during the UV/H
O
process was favorable under neutral and acidic conditions. Moreover, the generated intermediates of SMZ, STZ and SMT during the UV/H
O
process were identified in depth, and a corresponding degradation pathway was proposed.


Photodegradation of tetracycline and sulfathiazole individually and in mixtures

Seong Ho Yun, Eun Hea Jho, Seulki Jeong, Soobin Choi, Youngjoo Kal, Sangwon Cha
PMID: 29630946   DOI: 10.1016/j.fct.2018.03.037

Abstract

Antibiotics in environment can be of concern as they can enter the food chain posing risks to ecosystems and human health. Photodegradation has been considered as a promising way of naturally degrading antibiotics in environment. Antibiotics are usually present in mixtures in environment; however, previous studies focused on individual compounds. Therefore, this study investigated the effect of UV irradiation on the degradation of tetracycline (TC) and sulfathiazole (STH) in individual solutions and mixtures. Under dark conditions, the initial masses of TC and STH were reduced by about 35% and 26%, respectively, over a 35 d-reaction period. With UV irradiation TC and STH were completely removed within 14 d and 35 d, respectively, regardless of the initial concentrations. Both the TC and STH removals were faster (i.e., 2-4 times) when they were in mixtures. This may be partly attributed to the byproducts such as sulfate that can promote indirect photolysis and partly to the enhanced hydrolysis due to changes in the solution pH. Overall, this study suggests that when photodegradation is used to remove antibiotics in water, the removal kinetics of antibiotics individually and in mixtures can be considered to develop more efficient treatment technologies.


Synthesis, characterization and biological studies of a cobalt(III) complex of sulfathiazole

Ana Pontoriero, Natalia Mosconi, Laura Monti, Sebastián Bellú, Patricia A M Williams, Marcela Raimondi, Beatriz Lima, Gabriela Egly Feresin, Bibiana Nerli, Marcela Rizzotto
PMID: 28987326   DOI: 10.1016/j.cbi.2017.10.004

Abstract

The emergence of old and new antibiotic resistance created in the last decades revealed a substantial medical need for new classes of antimicrobial agents. The antimicrobial activity of sulfa drugs is often enhanced by complexation with metal ions, which is in concordance with the well-known importance of metal ions in biological systems. Besides, sulfonamides and its derivatives constitute an important class of drugs, with several types of pharmacological agents possessing antibacterial, anti-carbonic anhydrase, diuretic, hypoglycemic, antithyroid, antiviral and anticancer activities, among others. The purpose of this work has been the obtainment, characterization and determination of biological properties (antibacterial, antifungal, mutagenicity and phytotoxicity) of a new Co(III)-sulfathiazole complex: Costz, besides of its interaction with bovine serum albumin (BSA). The reaction between sodium sulfathiazole (Nastz) and cobalt(II) chloride in the presence of H
O
leads to a brown solid, [Co
(stz)
OH(H
O)
], (Costz). The structure of this compound has been examined by means of elemental analyses, FT-IR,
H NMR, UV-Visible spectrometric methods and thermal studies. The Co(III) ion, which exhibits a distorted octahedral environment, could coordinate with the N thiazolic atom of sulfathiazolate. The complex quenched partially the native fluorescence of bovine serum albumin (BSA), suggesting a specific interaction with the protein. The Costz complex showed, in vitro, a moderate antifungal activity against Aspergillus fumigatus and A. flavus. As antibacterial, Costz displayed, in vitro, enhanced activity respective to the ligand against Pseudomonas aeruginosa. Costz did not show mutagenic properties with the Ames test. In the Allium cepa test the complex showed cytotoxic properties but not genotoxic ones. These results may be auspicious, however, further biological studies are needed to consider the complex Costz as a possible drug in the future.


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